molecular formula C19H24N2O2 B1263583 Norajmaline

Norajmaline

Cat. No.: B1263583
M. Wt: 312.4 g/mol
InChI Key: HIOAYNMZFIHQNS-DEKAJGEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norajmaline is an organonitrogen heterocyclic compound that is a derivative of ajmaline, lacking the methyl substituent attached to the nitrogen of the dihydroindole moiety. It has a molecular formula of C19H24N2O2 and a molecular weight of 312.4 g/mol.

Scientific Research Applications

Norajmaline has several scientific research applications. It is used in the study of alkaloids and their derivatives, particularly in the field of medicinal chemistry . The compound is also utilized in the synthesis of various pharmaceuticals and as a reference standard in analytical chemistry .

Preparation Methods

The preparation of Norajmaline involves several synthetic routes. One common method includes the reaction of 9β,11β-epoxy-pregnane-17α,21-diol-20-one with an excess of an organic sulfonyl halide in the presence of a trialkylamine and an inert organic solvent to form the 21-sulfonate ester. This is followed by the addition of an alcohol to yield a 9β,11β-epoxy-21-halo-pregnane-17α-ol-20-one . The resulting compound is then reacted with an anhydride, chloride, or bromide of a carboxylic acid in the presence of a trialkylamine to form the final product .

Chemical Reactions Analysis

Norajmaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonyl halides, trialkylamines, and carboxylic acid derivatives . Major products formed from these reactions include 21-halo-pregnane derivatives and 17-esters of 9α,21-dihalo-pregnane .

Mechanism of Action

The mechanism of action of Norajmaline involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to play a role in the regulation of gonadotropin secretion and other hormonal processes .

Comparison with Similar Compounds

Norajmaline is similar to other compounds such as 5α-Pregnan-17α-ol-3,20-dione and 5alpha-androstane-3beta,17alpha-diol . it is unique in its structure and specific biological activities. Unlike 5α-Pregnan-17α-ol-3,20-dione, which is a progestogen, this compound is better studied as a metabolic intermediate . Similarly, while 5alpha-androstane-3beta,17alpha-diol is a major metabolite of testosterone with androgenic activity, this compound has distinct pharmacological properties .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol

InChI

InChI=1S/C19H24N2O2/c1-2-9-10-7-13-16-19(11-5-3-4-6-12(11)20-16)8-14(15(10)17(19)22)21(13)18(9)23/h3-6,9-10,13-18,20,22-23H,2,7-8H2,1H3/t9-,10-,13-,14-,15-,16-,17+,18+,19+/m0/s1

InChI Key

HIOAYNMZFIHQNS-DEKAJGEMSA-N

Isomeric SMILES

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5O)N3[C@@H]1O)C6=CC=CC=C6N4

Canonical SMILES

CCC1C2CC3C4C5(CC(C2C5O)N3C1O)C6=CC=CC=C6N4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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